
Fmoc-|A-Me-homoPhe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-|A-Me-homoPhe-OH” is a type of Fmoc amino acid . The Fmoc group is a protective group used in the synthesis of peptides, and it’s known for its role in inhibiting leukocyte adhesion to endothelial cells .
Synthesis Analysis
The synthesis of “this compound” involves Fmoc solid-phase peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amine to react with the activated carboxyl group of the next amino acid in the sequence . The synthesis process is complex and involves multiple steps .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C25H23NO4 . Its molecular weight is 401.45 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are part of the Fmoc solid-phase peptide synthesis . This process involves the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Scientific Research Applications
1. Synthesis of Enantiomers
Fmoc-|A-Me-homoPhe-OH is utilized in the synthesis of various enantiomers. For instance, it has been employed in the synthesis of different Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids (Hamze, Hernandez, & Martínez, 2003).
2. Development of Antibacterial Composite Materials
This compound plays a significant role in peptide- and amino-acid-based nanotechnology, particularly in the development of antibacterial and anti-inflammatory biomedical materials (Schnaider et al., 2019).
3. Formation of Supramolecular Gels
This compound is essential in creating supramolecular hydrogels with biomedical applications, specifically in antimicrobial activities (Croitoriu et al., 2021).
4. Peptide Synthesis and Protection
It is utilized in preventing aspartimide formation in peptide synthesis, thus ensuring homogeneity in aspartyl-containing peptides (Behrendt, Huber, Marti, & White, 2015).
5. Derivatization and Spectrophotometric Analysis
This compound is used in derivatization processes, such as in the confirmation and optimization of methods for glyphosate and aminomethylphosphonic acid (AMPA) analysis (Catrinck et al., 2014).
6. Controlling Stiffness in Nanostructured Hydrogels
This compound is instrumental in the enzymatic dephosphorylation of hydrogels, influencing their mechanical properties and potential applications in cell culture (Thornton et al., 2009).
7. Optimization in Solid Phase Synthesis
It plays a role in the optimized synthesis of peptides, demonstrating utility in the development of multifunctional amino acids for peptide synthesis (Polyak & Krauss, 2022).
8. Facilitating Neoglycopeptide Synthesis
Its derivatives are used in the efficient incorporation into peptides for the generation of neoglycopeptides (Carrasco, Brown, Serafimova, & Silva, 2003).
9. Building Functional Materials
Fmoc-modified amino acids and peptides, including this compound, are critical building blocks for constructing functional materials with various applications in biotemplating, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
10. Self-assembly and Hydrogelation Studies
The compound is used in studying the effects of C-terminal modification on the self-assembly and hydrogelation behavior of fluorenylmethoxycarbonyl (Fmoc) protected aromatic amino acids (Ryan, Doran, Anderson, & Nilsson, 2011).
Future Directions
Mechanism of Action
Target of Action
Fmoc-|A-Me-homoPhe-OH, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid or Fmoc-a-methyl-L-homophenylalanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are being used in the synthesis of peptides .
Mode of Action
The Fmoc group acts as a protective group for the amino groups during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids during the synthesis process .
Biochemical Pathways
The key biochemical pathway involved is the peptide synthesis pathway. In solid-phase peptide synthesis (SPPS), the Fmoc group is used as a temporary protecting group for the amine at the N-terminus . This allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the final peptide product. It’s worth noting that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .
Result of Action
The result of the action of this compound is the successful synthesis of a peptide with the desired sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence the efficacy and stability of the compound. For instance, the Fmoc group is sensitive to basic conditions, which are used to remove the group when it is no longer needed .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQMJOGEHZTQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693866-72-6 |
Source


|
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)
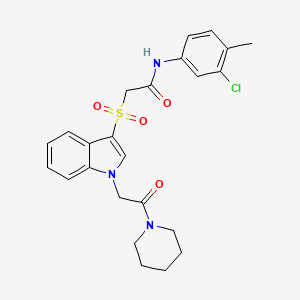

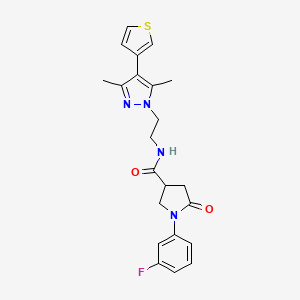

![N-(3,4-diethoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2403631.png)
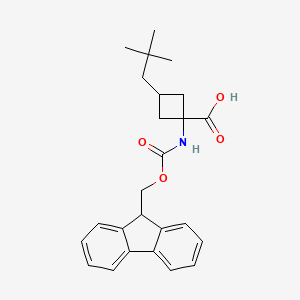
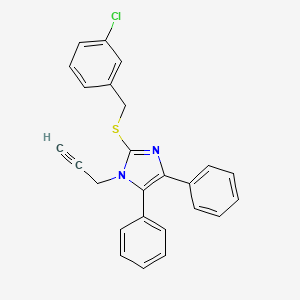
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
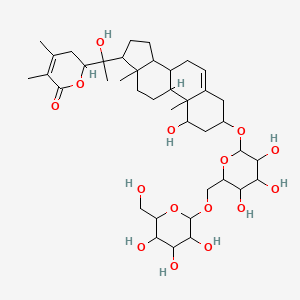
amine dihydrochloride](/img/no-structure.png)


